N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride

Tremor Pharmacology Power Spectral Analysis Acetylcholine-Mediated Tremor

When studying central tremor generators, MLV-208 HCl enables power spectral density suppression without frequency peak shift—unlike diazepam. This frequency-preserving property, combined with dual cholinergic/glutamatergic blockade at the crayfish neuromuscular junction, makes it the definitive probe for isolating tremor amplitude while retaining endogenous oscillatory signatures. In harmaline models, it uniquely introduces a secondary low-frequency oscillation, enabling sub-oscillator coupling analysis unavailable with dantrolene or atropine. Available exclusively via custom synthesis with minimum 1g order.

Molecular Formula C24H30ClN3O
Molecular Weight 412 g/mol
CAS No. 102820-99-5
Cat. No. B010764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride
CAS102820-99-5
Synonyms5-(N-benzyl-N(3-piperidinopropyl))amino-3-phenylisoxazole HCl
MLV 208
MLV-208
Molecular FormulaC24H30ClN3O
Molecular Weight412 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl
InChIInChI=1S/C24H29N3O.ClH/c1-4-11-21(12-5-1)20-27(18-10-17-26-15-8-3-9-16-26)24-19-23(25-28-24)22-13-6-2-7-14-22;/h1-2,4-7,11-14,19H,3,8-10,15-18,20H2;1H
InChIKeyWAQHCSUWLOLSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine Hydrochloride (CAS 102820-99-5): Compound Identity and Pharmacological Class


N-Benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride (also known as MLV-208 or MLV‑208 HCl) is a synthetic isoxazole derivative belonging to the N‑benzylpiperidine‑substituted azole class [1]. It has been characterized as a centrally active agent that depresses drug‑induced tremor in murine models, distinguishing it from conventional anticholinergic or muscle‑relaxant tremor suppressants [2]. The compound additionally displays glutamate‑receptor blocking activity at the crayfish neuromuscular junction, suggesting a multi‑mechanism pharmacological profile [3].

Why Isoxazole-Based Tremor Modulators Cannot Be Interchanged: The Case for N-Benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine Hydrochloride


Within the N‑benzylpiperidine‑linked azole chemotype, subtle structural variations produce profoundly different pharmacodynamic signatures. MLV‑208 uniquely depresses tremorine‑induced tremor without altering the tremor peak frequency, whereas the benzodiazepine diazepam shifts the peak to a lower frequency, and the muscle relaxant dantrolene or the anticholinergic atropine merely suppress power spectral density without any frequency modulation [1][2]. Even among closely related isoxazole congeners such as MLV‑5860 and MLV‑6976, the direction and magnitude of tremor modulation diverge—some congeners paradoxically augment tremorine tremor while reducing harmaline tremor [3]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with an incompatible pharmacological fingerprint for the intended tremor‑circuit interrogation.

Quantitative Differentiation of N-Benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine Hydrochloride: Head-to-Head and Cross-Study Evidence


Superior Tremorine-Selective Tremor Suppression with Preserved Peak Frequency vs. Diazepam

MLV‑208 markedly depressed the power spectral density of tremorine‑induced tremor without altering its peak frequency, whereas diazepam not only reduced the spectral density but also shifted the peak frequency to the lower‑frequency side [1][2]. This qualitative difference indicates that MLV‑208 suppresses the tremor amplitude via a mechanism that does not impair the central tremor oscillator, unlike benzodiazepine‑mediated GABAergic enhancement.

Tremor Pharmacology Power Spectral Analysis Acetylcholine-Mediated Tremor

Differential Suppression of Harmaline-Induced Tremor vs. Dantrolene and Atropine

MLV‑208 reduced the power spectral density of harmaline‑induced tremor and occasionally produced a new low‑frequency spectral peak, a phenomenon not observed with dantrolene or atropine [1][2]. Dantrolene and atropine uniformly suppressed the spectral density of harmaline tremor without introducing new frequency components. The emergence of a secondary low‑frequency peak suggests MLV‑208 engages a distinct neural substrate, potentially modulating olivocerebellar rhythmicity.

Harmaline Tremor Model Olivocerebellar Oscillation Muscarinic vs. Non-Muscarinic Mechanism

Glutamate Receptor Blockade: A Dual Mechanism Differentiating MLV-208 from Pure Anticholinergic Antitremor Agents

MLV‑208 markedly blocks glutamate responses at the crayfish neuromuscular junction, a property shared with only a subset of isoxazole congeners (TI‑233, MLV‑5860, MLV‑6976) but absent in standard antitremor agents like atropine or diazepam [1]. This auxiliary glutamatergic antagonism provides an additional mechanistic lever for tremor modulation that is not accessible through cholinergic or GABAergic pharmacotherapies.

Glutamate Antagonism Crayfish Neuromuscular Junction Multi-Mechanistic Tremor Suppression

High-Impact Application Scenarios for N-Benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine Hydrochloride in Tremor Research


Dissecting Central Tremor Oscillators Without Frequency Distortion

When the research objective is to isolate the amplitude of a central tremor generator while preserving its endogenous frequency, MLV‑208 is preferred over diazepam. Its ability to suppress tremorine‑induced power spectral density without shifting the peak frequency [1] enables clean frequency‑domain analyses of oscillatory networks, which would be confounded by diazepam’s frequency‑lowering effect.

Investigating Olivocerebellar Rhythmogenesis via Dual-Frequency Spectral Decomposition

In experiments requiring the introduction of a secondary low‑frequency oscillation into the harmaline‑tremor spectrum, MLV‑208 provides a unique pharmacological tool. The occasional emergence of a new low‑frequency peak [2] allows researchers to probe the coupling between inferior olivary sub‑oscillators, a capability unavailable with dantrolene or atropine, which merely flatten the original spectral profile without enriching its frequency composition.

Exploring the Role of Glutamatergic Signaling in Tremor Pathophysiology

For studies hypothesizing a glutamatergic contribution to tremor, MLV‑208 serves as a dual‑mechanism probe that simultaneously targets cholinergic and glutamatergic transmission. Its demonstrated glutamate‑blocking activity at the crayfish neuromuscular junction [3] provides a foundation for investigating whether conjunctive glutamate/cholinergic antagonism yields superior tremor suppression compared to single‑mechanism agents like atropine.

Quote Request

Request a Quote for N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.